Product packaging for Lead tetrachloride(Cat. No.:CAS No. 13463-30-4)

Lead tetrachloride

Cat. No.: B085943
CAS No.: 13463-30-4
M. Wt: 349 g/mol
InChI Key: PJYXVICYYHGLSW-UHFFFAOYSA-J
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Description

Historical Context and Evolution of Academic Inquiry

The initial journey into the chemistry of lead tetrachloride was indirect. Before the compound itself was isolated, chemists observed that lead dioxide could dissolve in cold, concentrated hydrochloric acid, hinting at the existence of lead in a +4 oxidation state in solution. This led to the preparation of complex salts of the type M'₂PbCl₆ (hexachloroplumbates).

The first successful isolation of this compound is credited to Friedrich, who devised a method that remains a foundational concept in its synthesis. He prepared ammonium (B1175870) hexachloroplumbate, (NH₄)₂PbCl₆, by passing chlorine gas into a suspension of lead(II) chloride in hydrochloric acid, followed by the addition of ammonium chloride. By treating this stable complex salt with cold, concentrated sulfuric acid, he was able to liberate the unstable this compound as a distinct yellow, oily liquid. wikipedia.org Early academic inquiry was thus focused on the fundamental challenges of its synthesis and isolation, confirming the existence of this highly reactive and thermally sensitive molecule.

Significance of Lead(IV) Chemistry in Modern Inorganic Research

The chemistry of lead is dominated by the +2 oxidation state, a phenomenon explained by the inert pair effect . fiveable.meallen.inoxfordreference.com This effect describes the tendency of the outermost s-electrons (in lead's case, the 6s² electrons) to remain non-ionized or unshared in compounds of heavy p-block elements. fiveable.meallen.inlibretexts.org Consequently, the +4 oxidation state for lead is significantly less stable than for lighter Group 14 elements like carbon and silicon. wikipedia.orgchemguide.co.uk

This inherent instability is precisely what makes lead(IV) chemistry a significant field of modern research. Compounds in the +4 state, such as this compound, are powerful oxidizing agents because they readily seek to revert to the more stable +2 state. wikipedia.orgwikipedia.org For instance, PbCl₄ readily decomposes into lead(II) chloride and chlorine gas. wikipedia.orgchemguide.co.uk Understanding the dynamics of this unstable oxidation state provides crucial insights into periodic trends and the relativistic effects that influence the electronic structure of heavy elements. Furthermore, the practical applications of other lead(IV) compounds, notably lead dioxide (PbO₂) as the cathode in lead-acid batteries, drive continued research into the fundamental properties and reactivity of the lead(IV) state. noahchemicals.com

Scope and Objectives of Contemporary this compound Studies

Given the compound's instability, modern research on this compound is highly specialized. The primary objectives of contemporary studies are centered on its fundamental properties under controlled conditions and its reaction dynamics.

Key areas of focus include:

Structural Characterization: Modern analytical techniques have enabled a precise understanding of its molecular structure. Studies conducted at low temperatures (150 K) have confirmed that this compound possesses a tetrahedral geometry in its crystalline state, much like its lighter congeners, carbon tetrachloride and silicon tetrachloride. ed.ac.uk

Decomposition Studies: A major objective is to understand the kinetics and thermodynamics of its decomposition. This compound is known to be stable only below 0°C and decomposes at 50°C, a reaction that can reportedly be explosive. wikipedia.orgbrainly.in Research aims to quantify this instability and explore conditions that might temper its decomposition.

Reactivity and Hydrolysis: Unlike the water-stable carbon tetrachloride, this compound reacts readily with water to form lead dioxide and hydrochloric acid. wikipedia.org This is attributed to the larger size of the lead atom and the availability of d-orbitals, which facilitate the attack by water molecules. Studying these reaction mechanisms provides valuable comparative data within the Group 14 halides.

Theoretical Modeling: Computational chemistry plays a vital role in studying PbCl₄. Theoretical calculations allow researchers to predict and understand its bond energies, bond lengths, and electronic properties without the significant challenges and hazards of laboratory experimentation.

Research Findings and Compound Data

Detailed experimental and theoretical studies have provided key data on this compound.

Physical and Chemical Properties of this compound

Property Value
Chemical Formula PbCl₄
Molar Mass 349.012 g/mol wikipedia.org
Appearance Yellow, oily liquid wikipedia.org
Density 3.2 g/cm³ wikipedia.org
Melting Point -15 °C wikipedia.org
Boiling Point 50 °C (decomposes) wikipedia.orgbrainly.in

| Solubility in Water | Reacts wikipedia.org |

Structural and Thermodynamic Data

Parameter Value
Molecular Shape Tetrahedral wikipedia.org
Pb-Cl Covalent Bond Length 247 pm wikipedia.org
Pb-Cl Bond Energy 243 kJ·mol⁻¹ wikipedia.org

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -328.9 kJ/mol wikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula PbCl4<br>Cl4P B085943 Lead tetrachloride CAS No. 13463-30-4

Properties

CAS No.

13463-30-4

Molecular Formula

PbCl4
Cl4P

Molecular Weight

349 g/mol

IUPAC Name

tetrachloroplumbane

InChI

InChI=1S/4ClH.Pb/h4*1H;/q;;;;+4/p-4

InChI Key

PJYXVICYYHGLSW-UHFFFAOYSA-J

SMILES

Cl[Pb](Cl)(Cl)Cl

Canonical SMILES

Cl[Pb](Cl)(Cl)Cl

Other CAS No.

13463-30-4

Synonyms

lead tetrachloride

Origin of Product

United States

Elucidation of Structural Characteristics and Computational Modeling of Lead Tetrachloride

Molecular Geometry and Crystallographic Investigations

The arrangement of atoms in a molecule and their packing in a crystal lattice are fundamental to understanding a compound's physical and chemical properties. For lead tetrachloride, these have been elucidated through a combination of experimental techniques and computational modeling.

Tetrahedral Configuration Analysis of PbCl₄

This compound adopts a tetrahedral molecular geometry, with the lead atom at the center and four chlorine atoms at the vertices. wikipedia.orgquora.com This configuration is consistent with VSEPR theory for a central atom with four bonding pairs of electrons and no lone pairs. The Pb-Cl covalent bond length has been measured to be 247 pm. wikipedia.orgquora.com Computational models predict a Pb-Cl bond length of 2.42 Å. osti.gov The molecule's structure is zero-dimensional and consists of four this compound molecules. osti.gov

ParameterExperimental ValueComputational Value
Pb-Cl Bond Length 247 pm wikipedia.orgquora.com2.42 Å osti.gov
Molecular Geometry Tetrahedral wikipedia.orgTetrahedral osti.gov

Crystal Packing and Intermolecular Interactions in Solid-State PbCl₄

In the solid state at 150 K, this compound crystallizes in a structure where the tetrahedral molecules reside on crystallographic twofold axes. researchgate.neted.ac.uk Unlike its lighter Group 14 analogues which exhibit hexagonal close packing of chlorine atoms, the chlorine atoms in PbCl₄ form a cubic close-packed array. ed.ac.uk A notable feature of the crystal structure is the absence of intermolecular interactions within the sum of the van der Waals radii, indicating that the molecules are held together by weak dispersion forces. researchgate.neted.ac.uk The structure is described as being silicon tetrafluoride-like and crystallizes in the monoclinic C2/c space group. osti.gov

FeatureDescription
Crystal System Monoclinic osti.gov
Space Group C2/c osti.gov
Chlorine Atom Packing Cubic close-packed ed.ac.uk
Intermolecular Forces Weak van der Waals forces researchgate.net

High-Pressure Structural Phase Transformations of Lead(IV) Perovskite Complexes

While high-pressure studies on this compound itself are scarce due to its instability, research on related lead(IV) perovskite complexes, such as CH₃NH₃PbBr₃ (MAPbBr₃), provides insights into how pressure can influence the coordination environment of lead. nih.gov Single-crystal X-ray diffraction studies on MAPbBr₃ have revealed a sequence of phase transitions under pressure, from Pm3̅m to Im3̅ at approximately 0.8 GPa, and then to Pmn2₁ at around 1.8 GPa. nih.gov These transformations involve changes in the tilting of the PbBr₆ octahedra and can lead to significant changes in the material's electronic and optical properties. nih.govacs.org For instance, the compressibility of these perovskites is anisotropic, with the b-axis showing the most significant compression in the Pmn2₁ phase of MAPbBr₃. acs.org

Spectroscopic Probing of this compound and its Analogues

Spectroscopic techniques are invaluable for understanding the vibrational and electronic properties of molecules, which are directly related to their structure and bonding.

Vibrational Spectroscopy (Raman and Infrared) for Molecular Dynamics under Pressure

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, is a powerful tool for studying the effects of pressure on molecular structures. le.ac.uk High-pressure Raman studies on related compounds like CCl₄ have shown that the vibrational modes exhibit positive pressure dependence, with sudden changes in the slopes of frequency versus pressure plots indicating phase transitions. researchgate.net For lead-containing perovskites, Raman and IR spectroscopy can be used to monitor changes in the vibrational modes of the PbX₆ octahedra and the organic cations under pressure, providing information about structural distortions and phase transitions. acs.orgresearchgate.net The application of pressure can lead to the broadening and splitting of Raman bands, which can be correlated with rearrangements in the crystal structure and hydrogen bond networks in hybrid perovskites. researchgate.net

Matrix Isolation Spectroscopy for Structural Elucidation

Matrix isolation is an experimental technique used to study reactive or unstable species by trapping them in an inert solid matrix, typically a noble gas, at very low temperatures. wikipedia.orgebsco.com This method allows for the spectroscopic characterization of individual molecules without the interference of intermolecular interactions. ustc.edu.cn Infrared spectra of matrix-isolated this compound have been reported, and the results are consistent with a tetrahedral molecule. researchgate.net This technique is particularly useful for confirming the molecular geometry of unstable compounds like PbCl₄ in an environment that minimizes decomposition. wikipedia.orgfu-berlin.de By comparing the experimental vibrational frequencies with those predicted by computational models, a detailed understanding of the molecular structure can be achieved. rsc.org

X-ray Diffraction Studies for Phase Identification

X-ray diffraction (XRD) is a primary analytical technique for the phase identification of crystalline materials. ncl.ac.uk The method works by directing X-rays onto a sample and measuring the scattering pattern. Each crystalline phase produces a unique diffraction pattern, characterized by the position and intensity of the diffraction peaks. fiveable.me By comparing this experimental pattern to entries in standardized crystallographic databases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) or the open-access Crystallography Open Database (COD), the specific crystalline phases present in a sample can be identified. ncl.ac.ukmyscope.training

In the context of this compound and related compounds, XRD is crucial for determining crystal structure and observing phase transitions under different conditions. For instance, lead(IV) chloride itself is a volatile liquid under ambient conditions, but its crystal structure has been determined at 150 K. researchgate.neted.ac.uk These studies reveal a structure composed of tetrahedral molecules where the chlorine atoms form a cubic close-packed array, which is distinct from the hexagonal close packing seen in lighter Group 14 analogues like tin tetrachloride. researchgate.neted.ac.uk

High-pressure XRD studies are particularly insightful for understanding structural stability. Research on related hybrid organic-inorganic perovskites, such as bis-benzylammonium this compound (BALC), demonstrates the power of this technique. In situ high-pressure angle-dispersive powder XRD measurements on BALC revealed a structural phase transformation at 1.7 GPa. acs.org The ambient orthorhombic structure, belonging to the space group Cmc2₁, transitions to a centrosymmetric structure with the space group Cmcm under pressure. acs.org This transition is reversible upon decompression. acs.org

Below is a table summarizing the crystallographic data for bis-benzylammonium this compound at ambient pressure.

ParameterValue
Crystal SystemOrthorhombic
Space GroupCmc2₁
a (Å)33.63(4)
b (Å)7.81(2)
c (Å)7.72(6)
Volume (ų)2031.4(8)
Z4

UV-Visible and FT-IR Spectroscopic Characterization of Lead(II) Chloride Precursors

Lead(II) chloride (PbCl₂) is a key precursor material, notably used in the synthesis of perovskite films for applications such as solar cells. sigmaaldrich.com Spectroscopic characterization of this precursor is essential for quality control and for understanding the initial stages of perovskite formation.

UV-Visible spectroscopy, which measures the absorption of light in the ultraviolet and visible regions, can be used to characterize PbCl₂. Studies on the absorption spectrum of lead(II) chloride in aqueous solution have identified a maximum absorption wavelength (λmax) at 300 nm. researchgate.net This absorption feature is characteristic of the electronic transitions within the lead(II) ion and its chloride ligands.

Fourier-transform infrared (FT-IR) spectroscopy is another powerful tool used to probe the vibrational modes of molecules and crystal lattices. While FT-IR is a standard characterization technique, specific, detailed FT-IR spectral data for lead(II) chloride as a precursor was not prominently featured in the reviewed literature.

Quantum Chemical and Density Functional Theory Studies

Theoretical Calculations of Intermolecular and Intramolecular Vibrations

Quantum chemical calculations are instrumental in understanding the vibrational properties of molecules. By computationally determining the vibrational frequencies, a theoretical spectrum (such as IR and Raman) can be generated. ethz.ch These calculations are often performed within the harmonic approximation. ethz.ch

For complex lead-containing compounds, these theoretical studies provide insight into how structural features influence vibrational modes. In the study of bis-benzylammonium this compound, density functional theory (DFT) calculations were employed to analyze both intermolecular and intramolecular vibrations. acs.org This theoretical approach was crucial for interpreting the experimental Raman spectra and understanding the structural changes that occur as a function of pressure. acs.org The calculations helped to identify that the high-pressure phase transition is associated with a distortion in the PbCl₆ octahedra. acs.org

To illustrate the type of data generated by such calculations, the theoretically calculated vibrational frequencies for carbon tetrachloride (CCl₄), a lighter analogue of this compound, are presented below.

Mode NumberSymmetryFrequency (cm⁻¹)IR Intensity (km mol⁻¹)Raman Activity (Å⁴/u)
1A14230.0025.01
2E2040.006.77
3T2743170.105.65
4T22920.718.50
Data calculated at the M06-2X/3-21G level of theory for CCl₄. nist.gov

Computational Analysis of Structural Changes as a Function of Pressure

Computational modeling is a powerful tool for analyzing how crystal structures evolve under extreme conditions, such as high pressure. By simulating the effects of pressure on a crystal lattice, researchers can predict and understand phase transitions at the atomic level.

As previously mentioned, the study of bis-benzylammonium this compound combined high-pressure X-ray diffraction with DFT calculations to investigate a pressure-induced phase transition. acs.org The computational analysis was key to elucidating the mechanism of this transformation. The calculations revealed that the transition from the ambient Cmc2₁ structure to the high-pressure Cmcm structure is driven by a distortion of the PbCl₆ octahedra and a concurrent conformational change in the benzylammonium molecule. acs.org This synergy between experimental and computational methods provides a detailed picture of the structural response to applied pressure.

Density Functional Theory for Lead Atom Reactions and Bonding

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and bonding in molecules. cond-mat.de It is particularly useful for studying noncovalent interactions involving heavy elements like lead.

Theoretical studies have utilized DFT at the PBE0-D3/def2-TZVPD level of theory to investigate the ability of tetrahedral lead(IV) compounds to form noncovalent interactions known as tetrel bonds. researchgate.net A tetrel bond is an interaction between an electron-donating species and a Group 14 element acting as a Lewis acid. researchgate.net These calculations focus on the "σ-hole," a region of positive electrostatic potential on the extension of a covalent bond to the lead atom, which can interact attractively with an electron-rich atom or molecule. researchgate.net

To validate these theoretical findings, researchers have performed analyses of the Cambridge Crystallographic Database (CSD). This survey of experimentally determined crystal structures has found numerous examples where tetrel bonding interactions involving tetrahedral lead(IV) derivatives are crucial in defining the crystal packing, leading to assemblies ranging from 0D to 2D. researchgate.net

Computational Methodologies for Ionization Potential Prediction in Lead-Containing Quantum Dots

The ionization potential (IP), the energy required to remove an electron from a material, is a critical property for nanomaterials used in technological applications. claremont.edu Accurately calculating the IP for large systems like quantum dots is computationally challenging due to the cost associated with solving the Dyson equation. claremont.eduacs.org

A novel computational approach, the Stratified Stochastic Enumeration of Molecular Orbitals (SSE-MO) method, has been developed to efficiently calculate the IP of large chemical systems. nih.gov This method uses a stratified Monte Carlo technique to construct the self-energy operator, making the calculation feasible for semiconductor nanoparticles. acs.org

The SSE-MO method has been successfully applied to investigate the size-dependent characteristics of the ionization potential of lead sulfide (B99878) (PbS) quantum dots. acs.orgnih.gov A key finding from these computational studies is that the ionization potentials for PbS quantum dots decrease as the size of the dot increases. acs.orgnih.gov

The table below presents the calculated ionization potentials for a series of PbS quantum dots, illustrating the size-dependent trend.

Quantum DotIonization Potential (eV) - Single ShotIonization Potential (eV) - Iterative
Pb₄S₄6.236.23
Pb₄₄S₄₄5.025.02
Pb₁₄₀S₁₄₀4.584.58
Data from SSE-MO calculations using the LANL-2DZ ECP basis set. nih.gov

Chemical Reactivity and Transformation Mechanisms of Lead Tetrachloride

Thermal Decomposition Pathways and Kinetic Considerations

Lead tetrachloride is thermally unstable and readily decomposes. This instability is a key feature of its chemistry.

The thermal decomposition of this compound involves the reduction of lead from the +4 oxidation state to the more stable +2 oxidation state. This is a thermodynamically favorable process, driven by the inert pair effect, which describes the tendency of the 6s² electrons in heavier p-block elements like lead to remain non-ionized or unshared in chemical reactions. Consequently, the +2 oxidation state becomes more stable than the +4 state as one moves down Group 14 of the periodic table. mahidaacademy.orglibretexts.orgchemguide.co.uk

The decomposition reaction is as follows:

PbCl₄(l) → PbCl₂(s) + Cl₂(g)

The standard enthalpy change (ΔH°) for this reaction can be calculated using the standard enthalpies of formation (ΔH°f) of the reactant and products.

CompoundStandard Enthalpy of Formation (ΔH°f) in kJ/mol
PbCl₄(l)-329.3
PbCl₂(s)-359.4
Cl₂(g)0

Data sourced from multiple references. bartleby.com

Based on these values, the enthalpy change for the decomposition is:

ΔH° = ΔH°f(PbCl₂) + ΔH°f(Cl₂) - ΔH°f(PbCl₄) ΔH° = (-359.4 kJ/mol) + (0 kJ/mol) - (-329.3 kJ/mol) ΔH° = -30.1 kJ/mol

The negative enthalpy change indicates that the decomposition of this compound is an exothermic reaction.

Temperature: this compound is unstable at room temperature and decomposes to lead(II) chloride and chlorine gas. libretexts.orgchemguide.co.uk The decomposition accelerates with an increase in temperature, and the compound breaks down at 50 °C. wikipedia.org There are also reports of explosive decomposition. quora.com

Light: Exposure to light can also induce the decomposition of this compound. Therefore, it is recommended to store the compound in the dark. quora.com

Storage Conditions: To enhance its stability, this compound is best stored under pure sulfuric acid at low temperatures, around -80 °C. quora.com

Hydrolytic Reactivity and Mechanism of Water Interaction

This compound reacts readily with water, undergoing hydrolysis.

The hydrolysis of this compound is mechanistically different from that of carbon tetrachloride (CCl₄) but similar to other tetrachlorides of Group 14 elements like silicon tetrachloride (SiCl₄). allen.indoubtnut.com Carbon tetrachloride is resistant to hydrolysis due to the small size of the carbon atom, which is sterically hindered from attack by a water molecule, and the absence of available d-orbitals to form an intermediate. mahidaacademy.orgchemguide.co.uk

In contrast, the larger lead atom in PbCl₄ provides more space for a water molecule to approach and attack. wikipedia.org Furthermore, the presence of empty d-orbitals on the lead atom allows for the formation of a coordinate bond with the oxygen atom of a water molecule. This forms an unstable intermediate, which facilitates the hydrolysis process by lowering the activation energy required for the breaking of a Pb-Cl bond. wikipedia.orgquora.com The initial step of the hydrolysis mechanism involves the formation of this intermediate. mahidaacademy.org

PbCl₄(l) + 2H₂O(l) → PbO₂(s) + 4HCl(g) wikipedia.orgquora.com

The formation of brown, solid lead(IV) oxide is a characteristic observation during this reaction. libretexts.orgchemguide.co.uk It is important to note that due to the inherent instability of this compound, some of it may decompose into lead(II) chloride before hydrolysis can occur. mahidaacademy.org

Photochemical Reactions and Photoisomerization Processes

This compound is sensitive to light, which can induce its decomposition. The photolysis of lead halides, including lead chloride, has been investigated, and the mechanism is thought to involve the generation of charge carriers upon absorption of ultraviolet (UV) light. researchgate.net

The proposed mechanism for the photolysis of lead halides involves the transport of photogenerated holes to the surface of the crystal. These holes can then become trapped at surface halogen ions. This process leads to the formation of halogen atoms, which are subsequently desorbed from the surface. The photogenerated electrons can then react with Pb²⁺ ions to form lead atoms. researchgate.net While much of the detailed research has focused on the photolysis of lead(II) halides, similar principles are expected to apply to the photochemically induced decomposition of the less stable this compound.

Ligand Exchange Reactions and Redox Chemistry of Lead(IV) Species

This compound (PbCl₄) is a yellow, oily liquid that is notably unstable, particularly at temperatures above 0 °C. wikipedia.org Its chemistry is dominated by the strong tendency of lead to exist in the more stable +2 oxidation state, a phenomenon often attributed to the inert pair effect. wikipedia.orgwikipedia.org This inherent instability drives both its ligand exchange reactions and its redox chemistry.

A key aspect of lead(IV) chemistry is the formation of the hexachloroplumbate(IV) anion, [PbCl₆]²⁻. This complex ion is typically formed when lead(II) chloride is oxidized in the presence of excess chloride ions, such as in concentrated hydrochloric acid saturated with chlorine gas. wikipedia.orgshef.ac.uk The formation of ammonium (B1175870) hexachloroplumbate, (NH₄)₂PbCl₆, is a critical step in the synthesis of pure this compound. wikipedia.orglookchem.com Treating this stable yellow crystalline solid with cold, concentrated sulfuric acid results in a ligand exchange and decomposition reaction that yields this compound. wikipedia.orgwikipedia.org

The primary reactions involving this compound can be categorized as follows:

Hydrolysis: this compound reacts readily with water in a hydrolysis reaction, which can be viewed as a ligand exchange where chloride ligands are replaced by hydroxide or oxide ligands. Unlike the stable carbon tetrachloride, the larger size of the lead atom and the availability of empty d-orbitals facilitate attack by water molecules. wikipedia.orglibretexts.org This reaction produces lead(IV) oxide (PbO₂) and hydrochloric acid. wikipedia.orglibretexts.org

Reaction: PbCl₄ + 2H₂O → PbO₂ + 4HCl wikipedia.org

Thermal Decomposition: The most prominent redox reaction of this compound is its decomposition to lead(II) chloride and chlorine gas. This reaction underscores the instability of the Pb(IV) state. mahidaacademy.org The decomposition can be explosive at higher temperatures (around 105 °C) and proceeds even at room temperature, necessitating storage at low temperatures in the absence of light. wikipedia.orgshef.ac.uk

Reaction: PbCl₄ → PbCl₂ + Cl₂ wikipedia.org

Complex Formation: In the presence of excess chloride ions, this compound can exist as the hexachloroplumbate(IV) ion. This complex is more stable than the simple tetrachloride. mahidaacademy.org

Reaction: PbCl₄ + 2Cl⁻ ⇌ [PbCl₆]²⁻

The redox chemistry of lead(IV) is overwhelmingly characterized by its role as a strong oxidizing agent. The instability of the +4 oxidation state means that Pb(IV) compounds readily accept electrons to form the more stable Pb(II) state. wikipedia.orgreddit.com

Key Reactions of this compound
Reaction TypeReactantsProductsSignificance
Redox (Decomposition)PbCl₄PbCl₂ + Cl₂Illustrates instability of Pb(IV) state. wikipedia.org
Ligand Exchange (Hydrolysis)PbCl₄ + H₂OPbO₂ + HClFormation of lead(IV) oxide. wikipedia.orglibretexts.org
Ligand Exchange (Complex Formation)PbCl₂ + 2HCl + Cl₂H₂PbCl₆Key step in PbCl₄ synthesis. wikipedia.org
Ligand Exchange/Decomposition(NH₄)₂PbCl₆ + H₂SO₄PbCl₄ + (NH₄)₂SO₄ + 2HClIsolation of this compound. wikipedia.org

Insertion Reactions of Lead Atoms with Halomethanes and Oxidation State Changes

While the direct insertion of a single, gaseous lead atom into a halomethane bond is a subject of theoretical and specialized study, more established research exists on the insertion reactions of divalent lead(II) compounds known as plumbylenes (R₂Pb). wikipedia.org These species are analogues of carbenes and exhibit reactivity that includes insertion into carbon-halogen (C-X) bonds. This process involves a change in the oxidation state of the lead atom from +2 to +4.

R₂Pb + R'-X → R₂(R')PbX

In this transformation, the lead atom is formally oxidized from Pb(II) to Pb(IV). The stability of the resulting organolead(IV) compound depends on the nature of the R groups and the halogen.

Computational studies on halomethanes and their Group 14 analogues (including lead compounds like MH₄₋ₙXₙ) show how the charge distribution on the central atom changes with increasing halogen substitution. core.ac.uk As more electronegative halogen atoms are substituted for hydrogen, the charge on the central lead atom is influenced. However, the trend is not straightforward; for less electronegative halogens like iodine, increasing the number of halogen substituents can actually make the central lead atom more negative. core.ac.uk

The change in oxidation state during these insertion reactions is a key feature:

Initial State: The reacting lead species is a plumbylene, with lead in the +2 oxidation state.

Transition State: The reaction likely proceeds through a transition state where the C-X bond is breaking, and the Pb-C and Pb-X bonds are forming.

Final State: The product is a tetravalent organolead compound, with lead in the +4 oxidation state.

This type of insertion reaction demonstrates a fundamental pathway for the formation of organolead(IV) compounds and highlights the ability of lead to switch between its two primary oxidation states.

Oxidation State Changes in Lead Reactions
ProcessInitial Pb Oxidation StateFinal Pb Oxidation StateExample Reaction
Thermal Decomposition of PbCl₄+4+2PbCl₄ → PbCl₂ + Cl₂ wikipedia.org
Plumbylene Insertion into C-X Bond+2+4R₂Pb + R'-X → R₂(R')PbX wikipedia.org
Synthesis of Hexachloroplumbate+2 (in PbCl₂)+4 (in [PbCl₆]²⁻)PbCl₂ + 2HCl + Cl₂ → H₂PbCl₆ wikipedia.org

Advanced Coordination Chemistry and Supramolecular Architecture Involving Lead Iv Centers

Lead(IV) Coordination Environment and Stereochemistry

The Pb(IV) ion, with its [Xe]4f¹⁴5d¹⁰ electronic configuration, lacks the 6s² lone pair that so profoundly influences the stereochemistry of Pb(II) compounds. Consequently, Pb(IV) complexes, including the simple tetrahedral PbCl₄, typically exhibit symmetric, non-distorted geometries. mdpi.com In more complex coordination environments, such as in the lead(IV) tetraacetate-pyridine complex, the lead atom can achieve higher coordination numbers, in this case, a seven-coordinate environment with a relatively short Pb-N bond. ox.ac.uk This contrasts sharply with the varied and often asymmetric coordination spheres observed for Pb(II).

The coordination geometry of lead(II) is largely dictated by the stereochemical activity of its 6s² lone pair of electrons. researchgate.net This leads to two primary classifications of coordination spheres: hemidirected and holodirected. mdpi.comacs.orgrsc.org

Hemidirected Geometry : In a hemidirected arrangement, the ligands coordinating to the Pb(II) center are positioned in only one hemisphere of the coordination sphere. mdpi.com This creates a noticeable gap or void, which is occupied by the stereochemically active lone pair (SALP). mdpi.comresearchgate.net This type of geometry is common for Pb(II) complexes with lower coordination numbers (typically 2 to 5) and results in a distorted structure. mdpi.comscispace.com The presence of the lone pair prevents ligands from binding in that region, leading to an anisotropic distribution of bonds. scispace.commdpi.com

Holodirected Geometry : In a holodirected geometry, the ligands are distributed symmetrically around the central Pb(II) ion, and there is no apparent vacancy for a lone pair. mdpi.comacs.org This occurs when the 6s² electron pair is considered stereochemically inactive, remaining in a spherical s-orbital. mdpi.com Holodirected geometries are typically observed in complexes with high coordination numbers (e.g., 9 or 10). mdpi.com For intermediate coordination numbers (6 to 8), both hemidirected and holodirected geometries have been reported, with the specific outcome depending on the nature of the ligands. mdpi.com

The distinction between these geometries is crucial for understanding the structural diversity of lead(II) compounds. rsc.org

The nature of the ligands plays a critical role in determining whether a Pb(II) complex will adopt a hemidirected or holodirected geometry. acs.org The type of donor atom, ligand size, and electronic properties all influence the coordination sphere. mdpi.comiaea.org

Ligand Donor Atom : The type of atom bonding to the lead center is a key factor. For instance, DFT calculations have shown that for a coordination number of four, [PbCl₄]²⁻ adopts a holodirected structure, whereas [Pb(CO)₄]²⁺ is hemidirected. mdpi.com Generally, ligands that are stronger σ-donors, like halides (except fluoride), tend to promote holodirected geometries. mdpi.com In contrast, sulfur-donor ligands often lead to hemidirected complexes with lower coordination numbers. scispace.com

Steric Effects : Bulky, space-demanding ligands can force a more symmetrical, holodirected arrangement due to intermolecular repulsions, even at moderate coordination numbers. acs.org For example, lead(II) solvates with sterically demanding ligands like N,N'-dimethylpropyleneurea (dmpu) adopt a regular octahedral, holodirected configuration. acs.org

Electronic Effects : The stability of the coordination sphere is influenced by the interaction between the lead 6s orbital and the ligand orbitals. acs.org Strong antibonding interactions can favor the distortion seen in hemidirected structures. The replacement of a neutral ligand like CO with an anionic one like CN⁻ can cause significant distortion in the complex. mdpi.com

Table 1: Comparison of Coordination Geometries in Selected Lead(II) Complexes
CompoundCoordination NumberGeometry TypeKey FeatureSource
[Pb(dma)₆]²⁺ (in solid state)6HolodirectedRegular octahedral geometry acs.org
Hydrated Pb²⁺ (in aqueous solution)6HemidirectedBroad Pb-O bond distance distribution acs.org
[Pb(baea)(N₃)₂]ₙ5HemidirectedPbN₅ coordination mdpi.com
Lead Nonanoate (C9)6HolodirectedDistorted octahedral array rsc.orgrsc.org
Lead Hexanoate (C6)N/AHemidirectedInferred from spectroscopic data rsc.org

Tetrel Bonding Interactions in Lead(IV) Organic Compounds

A tetrel bond is a non-covalent interaction between an electron-rich entity (Lewis base) and a Group 14 element (the tetrel atom) acting as an electrophilic center. researchgate.netwhiterose.ac.uk This interaction arises from a region of positive electrostatic potential, known as a σ-hole, on the tetrel atom opposite to a covalent bond. researchgate.net While extensively studied for Pb(II), recent theoretical and database studies have begun to explore these interactions for the less common Pb(IV) state, particularly in organometallic compounds. researchgate.netresearchgate.net

Tetrel bonds are a powerful tool in crystal engineering for the rational design of supramolecular architectures. researchgate.netrsc.org In the context of lead compounds, these interactions can direct the assembly of molecules into predictable one-, two-, or three-dimensional networks. scispace.com

For Pb(IV) organic compounds, which typically feature a tetrahedral geometry, tetrel bonds can form between the lead center and lone-pair-possessing atoms like oxygen, nitrogen, or sulfur of adjacent molecules. researchgate.netresearchgate.net Analysis of crystallographic databases reveals that these interactions are crucial in defining the crystal packing of various tetrahedral lead(IV) derivatives, guiding the formation of assemblies ranging from simple dimers (0D) to extended layers (2D). researchgate.net Although the hemidirected geometry of Pb(II) makes it an ideal candidate for forming strong tetrel bonds, the electrophilic nature of Pb(IV) also allows it to participate in these structure-directing interactions. researchgate.netscispace.com The strength and directionality of tetrel bonds make them a key factor in constructing novel metal-organic frameworks (MOFs) and other crystalline materials. rsc.org

The existence and nature of tetrel bonds are investigated through a combination of experimental and computational methods.

Experimental Probes :

Single-Crystal X-ray Diffraction : This is the primary experimental technique for identifying tetrel bonds. It provides precise information on intermolecular distances and angles. A contact shorter than the sum of the van der Waals radii between the lead atom and an electron donor atom is strong evidence of a tetrel bond. scispace.comresearchgate.net The geometry of the interaction, particularly the near-linearity of the R-Pb···(Donor) angle, is also a key indicator. researchgate.net

Solid-State NMR Spectroscopy : While less common for this specific purpose, solid-state NMR can provide insight into the coordination environment of lead, which can be influenced by supramolecular interactions like tetrel bonds. ox.ac.ukrsc.org

Theoretical Probes :

Density Functional Theory (DFT) Calculations : DFT is used to calculate the interaction energies of tetrel bonds, confirming their stabilizing effect on the crystal structure. rsc.orgrsc.org Interaction energies for Pb(IV) tetrel bonds can be significant, reaching up to 35 kcal/mol in complexes with electron-withdrawing substituents. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis : MEP calculations visualize the electron density distribution on a molecule's surface. A region of positive potential (a σ-hole) on the lead atom, directed towards an electron-rich region on an adjacent molecule, provides a clear theoretical rationale for the formation of a tetrel bond. mdpi.comresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis can identify a bond critical point (BCP) and a bond path between the interacting atoms, providing rigorous proof of an interaction. mdpi.comrsc.orgresearchgate.net

Non-Covalent Interaction (NCI) Plot Index : This computational tool helps to visualize and characterize weak interactions, including tetrel bonds, in real space, highlighting them as broad, low-density regions between molecules. researchgate.netresearchgate.net

Table 2: Calculated Interaction Energies for Tetrel Bonds in Lead Compounds
Interacting PairSystem TypeInteraction Energy (kcal/mol)MethodSource
Pb···ClPb(II) Complex-3.37DFT rsc.org
Pb···BrPb(II) Complex-4.38DFT rsc.org
Pb···SPb(II) Dithiocarbamate-5.41 to -7.78DFT nih.gov
Pb···N=C(O)Pb(II) Dimer-21.2DFT rsc.orgmdpi.com
Pb···OPb(II) Dimer-11.3DFT rsc.org

Note: The interaction energies listed are for Pb(II) systems, as directly calculated values for Pb(IV) tetrel bonds are less commonly reported in the literature but are expected to be energetically significant.

Applications of Lead Iv Halide Systems in Advanced Materials Science

Ferroelectric Semiconductor Properties of Lead(IV) Perovskites

Certain lead-halide perovskites exhibit ferroelectric properties, a characteristic where a material possesses a spontaneous electric polarization that can be reversed by an external electric field. researchgate.netscispace.com The combination of ferroelectricity and semiconducting behavior in these materials opens up possibilities for novel optoelectronic devices. scispace.com For instance, the layered perovskite (benzylammonium)2PbCl4 has been identified as a ferroelectric semiconductor with a high Curie temperature of 438 K and a wide band gap of 3.65 eV. researchgate.netscispace.com However, the existence and role of ferroelectricity in the high efficiency of commonly used perovskites like methylammonium (B1206745) lead iodide (MAPbI3) remain a subject of debate. nih.govicmab.esosti.gov Some studies suggest that the observed electrical responses may stem from ion migration rather than true ferroelectricity. nih.govrsc.org

The application of hydrostatic pressure is a powerful tool for modifying the crystal structure and, consequently, the physical properties of lead-halide perovskites. rsc.org Research has shown that increasing pressure can induce a sequence of structural phase transitions. For example, methylammonium lead chloride (MAPbCl3) undergoes a transition from a cubic (Pm3̅m) to another cubic phase at 0.8 GPa, followed by a transition to an orthorhombic (Pnma) phase at 2.0 GPa. hpstar.ac.cn Similarly, methylammonium lead bromide (MAPbBr3) transitions through the sequence Pm3̅m → Im3̅ → Pmn21 at pressures of 0.8 GPa and 1.8 GPa, respectively. nih.govnih.gov

These structural changes significantly impact the material's ferroelectric and electronic properties. aps.org Contrary to the long-held belief that pressure universally suppresses ferroelectricity, studies on materials like lead titanate (PbTiO3) reveal a more complex behavior. aps.org While ferroelectricity initially decreases at low pressure, it is unexpectedly enhanced above a critical pressure (around 30 GPa for PbTiO3). aps.org This high-pressure ferroelectricity is driven by electronic effects rather than the ionic interactions that govern conventional ferroelectricity. aps.org In the case of the two-dimensional ferroelectric MHy2PbBr4, pressure induces a unique phase transition near 4 GPa, which leads to a strong distortion of the crystal structure and a reorganization of hydrogen bonds, ultimately altering its optical properties. acs.org

The band gap of these materials is also highly sensitive to pressure. In MAPbBr3, the band gap initially red-shifts with pressure and then blue-shifts after the first phase transition. nih.gov A significant, abrupt increase in the band gap is observed at higher-pressure phase transitions. nih.gov This tunability of the electronic structure through pressure highlights the intricate relationship between lattice and electronic degrees of freedom in these materials.

CompoundInitial Phase (Ambient Pressure)Pressure-Induced Phase(s)Transition Pressure(s) (GPa)
CH3NH3PbCl3 Cubic (Pm3̅m)Cubic (Pm3̅m) -> Orthorhombic (Pnma)0.8, 2.0 hpstar.ac.cn
CH3NH3PbBr3 Cubic (Pm3̅m)Cubic (Im3̅) -> Orthorhombic (Pmn21)0.8, 1.8 nih.gov
MHy2PbBr4 Orthorhombic (Pmn21)Monoclinic (P21)~4.0 acs.org

Layered, or two-dimensional (2D), lead-halide perovskites are derivatives of their 3D counterparts where large organic cations separate the inorganic lead-halide octahedral sheets. acs.org This structural arrangement leads to quantum and dielectric confinement effects, which govern their distinct optoelectronic properties. acs.org These materials exhibit strong light absorption and often possess high photoluminescence quantum yields (PLQY), making them highly suitable for light-emitting applications. led-professional.comacs.orgresearchgate.net

The emission characteristics of layered perovskites are remarkably diverse. nih.govstanford.edu The photoluminescence can range from very narrow, resulting in high color purity, to extremely broad, spanning the entire visible spectrum to produce white light. nih.govstanford.eduresearchgate.net The origin of this emission can be complex, involving free excitons, self-trapped excitons, and lattice defects. nih.govresearchgate.netnih.gov The strong coupling of excitons to the lattice can create transient distortions that lead to broadband emission with a large Stokes shift. nih.gov The PLQY values for lead-halide perovskite nanocrystals can be exceptionally high, approaching 100% for bromide-based compositions. led-professional.com

Perovskite TypeKey Optoelectronic PropertyEmission CharacteristicsPotential Application
3D Lead-Halide High charge carrier mobility mdpi.comNarrow emission, tunable across visible spectrum led-professional.comSolar Cells, LEDs led-professional.commdpi.com
Layered (2D) Lead-Halide High exciton (B1674681) binding energy acs.orgNarrow or broadband (white light) emission nih.govnih.govLEDs, Solid-State Lighting acs.orgnih.gov
Lead-Halide Nanocrystals High Photoluminescence Quantum Yield (PLQY) led-professional.comNarrow line-widths, high color purity led-professional.comDisplays, Light-Emitting Devices led-professional.com

Fundamental Understanding of Perovskite Structural and Electronic Attributes

The exceptional optoelectronic properties of lead-halide perovskites are intrinsically linked to their unique crystal and electronic structures. aip.orguidaho.eduresearchgate.net The fundamental building block is a network of corner-sharing [PbX6]4- octahedra, where X is a halide anion (Cl, Br, I). mdpi.com The electronic structure, particularly the character of the valence and conduction band edges, is dominated by the orbitals of the lead and halide ions. mdpi.com Specifically, the valence band maximum is typically formed from the hybridization of lead 6s and halide p orbitals, while the conduction band minimum arises from lead 6p orbitals. mdpi.com

Strategies for Tuning Emission in Layered Lead-Halide Perovskites through Halide Alloying

One of the most powerful strategies for tailoring the optoelectronic properties of lead-halide perovskites is through compositional engineering, particularly by creating mixed-halide alloys. led-professional.com By carefully adjusting the ratio of different halides (e.g., chlorine, bromine, and iodine) within the perovskite lattice, the material's band gap and, consequently, its emission wavelength can be precisely controlled. led-professional.com

This halide alloying allows for the synthesis of perovskite nanocrystals that can emit light at any desired wavelength across the visible spectrum, from blue (around 400 nm) to red (around 700 nm). led-professional.com For example, combining different ratios of halogen precursors during colloidal synthesis enables the creation of the fundamental red, green, and blue emitters needed for display and lighting applications. led-professional.com This compositional versatility provides a straightforward method for tuning the emission color without altering the fundamental crystal structure, making lead-halide perovskites a highly adaptable platform for customized optoelectronic devices. nih.govresearchgate.netosti.gov Furthermore, halide mixing in layered perovskites that exhibit broadband emission can be used to adjust the color temperature, producing either "warm" or "cold" white light. nih.gov

Environmental Transformation and Degradation Mechanisms of Lead Containing Compounds Mechanistic Focus

Leaching Processes of Lead from Perovskite Materials in Aqueous Environments

Lead-halide perovskites, noted for their high efficiency in solar energy applications, contain water-soluble lead, raising concerns about potential environmental contamination should the material be exposed to aqueous environments. nih.govinnovationnewsnetwork.com Leaching is the primary pathway for the migration of lead contaminants from perovskite solar cells (PSCs) into the surrounding environment. nih.gov This process can occur when the internal layers of a PSC are exposed to liquids like rainwater, which can dissolve lead ions and transport them into groundwater and soil. nih.gov

The rate at which lead leaches from perovskite materials is governed by a combination of environmental conditions and the material's intrinsic properties. Studies have shown that a significant percentage of lead from unencapsulated perovskite devices can be leached very rapidly upon exposure to simulated rainfall. researchgate.net For instance, one study found that over 60% of the lead in unencapsulated PSCs was leached within the first 120 seconds of exposure. researchgate.net

Several key factors influence these leaching rates:

Moisture and Water Acidity: The presence of moisture is a primary driver of perovskite degradation and subsequent lead leaching. researchgate.netmdpi.comsustainability-directory.com The acidity of the water, such as in acid rain, can accelerate this process. researchgate.netunipamplona.edu.co Acidic conditions can increase the amount of lead released into a solution, with one study noting that up to 92% of lead can be released in highly acidic effluents. unipamplona.edu.co

Encapsulation: The physical encapsulation of perovskite materials is a critical protective measure to prevent moisture contact and degradation. researchgate.net Materials like titania, alumina, or polymers are used to shield the perovskite layer. researchgate.net However, while encapsulation significantly inhibits the release of hazardous substances, it may not completely eliminate leaching, especially if the device is mechanically damaged or under acidic conditions. nih.govresearchgate.net

Temperature and Light: High temperatures, such as those experienced during operation in direct sunlight, can accelerate the chemical reactions that break down perovskite molecules, especially in humid conditions. aip.org Similarly, light, particularly UV radiation, can induce degradation without the presence of other environmental factors, leading to the formation of metallic lead (Pb⁰) and other products. sustainability-directory.comnih.gov

Material Composition: The specific composition of the perovskite material itself affects its stability and, consequently, its lead leaching rate. researchgate.net Research indicates that the initial leaching rate is strongly dependent on the type of cations (e.g., methylammonium (B1206745), formamidinium, cesium) used in the perovskite's crystal structure. researchgate.netrsc.org Fully inorganic perovskites have been found to be significantly more stable than those containing organic cations. rsc.org

Table 1: Factors Influencing Lead Leaching from Perovskites

FactorInfluence on Lead LeachingSource
Moisture/HumidityPrimary driver for degradation and leaching; reacts with perovskite to form soluble compounds. researchgate.netmdpi.comsustainability-directory.com
Water Acidity (pH)Accelerates leaching; higher acidity can lead to a greater percentage of lead release. researchgate.netunipamplona.edu.co
EncapsulationSignificantly reduces leaching by preventing moisture ingress, though not always completely effective, especially if damaged. nih.govresearchgate.netaip.org
TemperatureHigh temperatures accelerate degradation reactions, particularly in the presence of moisture. aip.org
Light (UV Radiation)Induces photodegradation, breaking down the perovskite structure and potentially forming metallic lead. sustainability-directory.comnih.gov
Material CompositionThe choice of organic or inorganic cations (e.g., MA+, FA+, Cs+) affects the intrinsic stability and leaching rate. researchgate.netrsc.org

The degradation of lead-containing perovskites is a complex process involving several chemical pathways, often initiated by exposure to environmental elements like water, oxygen, and light. mdpi.comsustainability-directory.com

In aqueous environments, lead-halide perovskites can undergo an irreversible dissolution process. mdpi.com Water molecules react with the material, leading to the formation of hydrated intermediates. mdpi.comsustainability-directory.com This hydrolysis eventually causes the perovskite to decompose into its constituent components, such as lead iodide (PbI₂), and soluble organic salts. mdpi.comnih.gov For example, the common perovskite methylammonium lead iodide (MAPbI₃) decomposes in the presence of moisture into PbI₂, methylamine (B109427) (CH₃NH₂), and hydroiodic acid (HI). nih.govrsc.org The HI can then be oxidized by oxygen to form iodine (I₂) and water, further driving the degradation. rsc.org

The degradation can also proceed through radiolysis, where ionizing radiation like X-rays induces decomposition. rsc.org Two primary pathways have been identified in this process:

Radiolysis of the lead halide cage, which breaks down into halide salts, halogen gas, and metallic lead. This process appears to be catalyzed by defects within the perovskite crystal. rsc.org

Radiolysis of the organic cation (if present), which leads to the formation of organic degradation products and the subsequent collapse of the perovskite structure. rsc.org

Under the influence of light and oxygen, degradation is often accelerated through synergistic effects. sustainability-directory.com Photogenerated electron-hole pairs can react with moisture or oxygen, contributing to the breakdown of the material. sustainability-directory.com

Abiotic Degradation Mechanisms of Halogenated Compounds (General Principles Applicable to Lead Halides)

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For halogenated compounds, including lead halides like lead tetrachloride, these mechanisms are crucial in determining their environmental persistence. Key abiotic degradation pathways include hydrolysis, photolysis, and reductive dehalogenation.

Hydrolysis: This is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The susceptibility of a halogenated compound to hydrolysis depends on the polarity of the carbon-halogen bond and the stability of the resulting products. This compound (PbCl₄), a yellow oily liquid, is unstable and readily hydrolyzes in the presence of water. mahidaacademy.orgstudfile.net The reaction produces lead(IV) oxide (PbO₂), a brown solid, and hydrochloric acid (HCl). mahidaacademy.orgstudfile.netlibretexts.org

Reaction: PbCl₄ + 2H₂O → PbO₂ + 4HCl studfile.net

This contrasts with carbon tetrachloride (CCl₄), which is generally resistant to hydrolysis under normal conditions due to the lack of available d-orbitals on the carbon atom to facilitate an attack by a water molecule. mahidaacademy.orglibretexts.org

Photolysis (Photodegradation): This process involves the breakdown of chemical compounds by photons, particularly from sunlight. The energy from the light can break chemical bonds. This compound is known to be unstable in the presence of light, decomposing into the more stable lead(II) chloride (PbCl₂) and chlorine gas. youtube.comwikipedia.org

Reaction: PbCl₄ → PbCl₂ + Cl₂ wikipedia.org

The photodegradation rates of halogenated compounds can vary significantly. For instance, studies on volatile organic compounds show that compounds like trichloroethylene (B50587) and chloroform (B151607) can be degraded by photolysis, while carbon tetrachloride is more resistant. nih.gov

Reductive Dehalogenation: This is a process where a halogen atom on a molecule is replaced by a hydrogen atom, accompanied by the reduction of the compound. This mechanism is particularly important for highly halogenated compounds under anaerobic (oxygen-deficient) conditions. epa.gov Abiotic reductive dehalogenation can be mediated by naturally occurring minerals, such as iron sulfides. epa.gov While specific studies on the reductive dehalogenation of this compound are scarce, the general principles suggest it could be a potential transformation pathway in reducing environments, converting it to lower-chlorinated lead species or lead(II) chloride.

Table 2: Abiotic Degradation Mechanisms Applicable to Lead Halides

MechanismDescriptionExample Reaction (this compound)Source
HydrolysisReaction with water, leading to the cleavage of the lead-chlorine bond and formation of an oxide.PbCl₄ + 2H₂O → PbO₂ + 4HCl mahidaacademy.orgstudfile.net
PhotolysisDecomposition caused by exposure to light, resulting in the reduction of the lead center and release of chlorine.PbCl₄ --(light)--> PbCl₂ + Cl₂ youtube.comwikipedia.org
Thermal DecompositionBreakdown due to heat. This compound is thermally unstable and decomposes to lead(II) chloride and chlorine.PbCl₄ --(heat)--> PbCl₂ + Cl₂ libretexts.orgwikipedia.org

Q & A

Q. What are the standard methods for synthesizing lead tetrachloride in laboratory settings?

this compound (PbCl₄) synthesis typically involves reacting lead dioxide (PbO₂) with hydrochloric acid (HCl) under controlled conditions. A common protocol includes:

  • Dissolving PbO₂ in concentrated HCl at low temperatures (0–5°C) to prevent decomposition.
  • Purifying the product via vacuum distillation to isolate PbCl₄ from byproducts like PbCl₂.
  • Validating purity using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR). Safety protocols (e.g., fume hoods, PPE) are critical due to PbCl₄’s volatility and toxicity .

Q. How should researchers conduct systematic literature reviews on this compound’s physicochemical properties?

  • Search Strategy : Use databases like PubMed, Web of Science, and government repositories (e.g., EPA, NIST) with keywords: "this compound," "PbCl₄," "thermodynamic properties," and "toxicity mechanisms."
  • Inclusion Criteria : Prioritize peer-reviewed studies, validated datasets (e.g., NIST’s thermodynamic tables), and regulatory reports. Exclude non-peer-reviewed sources, patents, and industrial production data .
  • Tagging : Categorize studies by methodology (experimental vs. computational), data type (primary vs. review), and topic (e.g., environmental fate vs. toxicity) .

Q. What analytical techniques are essential for characterizing this compound’s stability and reactivity?

Key methods include:

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under varying atmospheres.
  • Raman Spectroscopy : Identifies vibrational modes to confirm molecular structure and detect intermediates.
  • Electron Paramagnetic Resonance (EPR) : Probes radical formation during decomposition. Calibration against reference standards (e.g., NIST-certified PbCl₄ samples) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties of this compound?

Contradictions in data (e.g., enthalpy of formation) arise from differences in experimental conditions or impurities. Strategies include:

  • Meta-Analysis : Compare datasets using statistical tools (e.g., weighted averages) to identify outliers.
  • Validation Experiments : Replicate high-impact studies under controlled settings, ensuring traceable calibration (e.g., NIST protocols).
  • Computational Cross-Checks : Use density functional theory (DFT) to predict properties and flag inconsistent empirical results .

Q. What experimental design considerations are critical for studying this compound’s hepatotoxicity?

  • Model Selection : Use rodent models (rats/mice) due to metabolic similarities to humans. Intraperitoneal injection is common for controlled dosing .
  • Dose Optimization : Conduct dose-response studies (e.g., 0.5–3.0 mL/kg) to identify thresholds for liver injury markers (e.g., ALT, AST) .
  • Mechanistic Probes : Assess lipid peroxidation (via malondialdehyde levels) and cytochrome P450 activation to link PbCl₄ exposure to oxidative stress .

Q. How should conflicting data on this compound’s environmental persistence be analyzed?

  • Source Evaluation : Prioritize studies with explicit methodologies for measuring half-life in soil/water (e.g., OECD Test Guideline 307).
  • Contextual Factors : Account for variables like pH, organic matter content, and microbial activity, which influence degradation rates.
  • Integrated Models : Apply fugacity-based models to predict environmental partitioning and validate against field data .

Q. What methodologies improve reproducibility in computational studies of this compound’s electronic structure?

  • Basis Set Selection : Use polarized triple-zeta basis sets (e.g., def2-TZVP) for accurate electron correlation effects.
  • Solvent Effects : Incorporate implicit solvent models (e.g., COSMO) for reactions in aqueous media.
  • Open Data : Share input files and raw outputs via repositories like Zenodo to enable replication .

Data Presentation and Reporting

Q. How should researchers structure papers on this compound to meet peer-reviewed journal standards?

  • Methods Section : Detail synthesis protocols, instrumentation (make/model), and statistical tests (e.g., ANOVA for dose-response data).
  • Results : Use tables to compare thermodynamic properties (e.g., boiling points, ΔH°f) across studies, highlighting confidence intervals .
  • Discussion : Link findings to broader mechanisms (e.g., PbCl₄’s role in free radical generation) and identify gaps for future work .

Q. What tools are effective for visualizing this compound’s molecular interactions in toxicity studies?

  • Molecular Dynamics (MD) : Simulate PbCl₄ binding to biomolecules (e.g., glutathione) using software like GROMACS.
  • Cryo-Electron Microscopy (Cryo-EM) : Resolve structural changes in liver cells exposed to PbCl₄ at near-atomic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.